

Application Notes and Protocols for the Spectroscopic Analysis of 28-Deoxonimbolide

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Compound of Interest		
Compound Name:	28-Deoxonimbolide	
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Introduction

28-Deoxonimbolide is a limonoid, a class of highly oxygenated triterpene derivatives, isolated from the Neem tree (Azadirachta indica). This natural product has garnered significant interest within the scientific community due to its potential therapeutic properties, including antineoplastic activity.[1][2] The structural elucidation of such complex natural products is fundamental for understanding their mechanism of action and for guiding further drug development efforts. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of **28-Deoxonimbolide**, focusing on techniques essential for its structural characterization.

Molecular Structure and Properties

Molecular Formula: C27H32O6[1]

Molecular Weight: 452.5 g/mol [1]

Exact Mass: 452.21988874 Da[1]

Class: Limonoid, Tetranortriterpenoid

Spectroscopic Data for Structural Elucidation



The structural confirmation of **28-Deoxonimbolide** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) spectroscopy can further provide information about the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR data are critical for establishing the carbon-hydrogen framework of the molecule. The following data were obtained in CDCl₃.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **28-Deoxonimbolide** in CDCl₃



1 78.1 3.28 (d, 9.5) 2 41.8 2.15 (m) 3 14.1 0.95 (s) 4 34.2 - 5 56.4 1.85 (m) 6 35.1 1.65 (m), 1.95 (m) 7 26.9 1.45 (m), 1.75 (m) 8 44.1 - 9 40.9 2.35 (m) 10 45.2 - 11 19.8 1.15 (s) 12 202.1 - 13 125.4 5.85 (d, 10.0) 14 159.8 7.05 (d, 10.0) 15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5) 16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s) 23 142.8 7.38 (br s)	Position	¹³ C Chemical Shift (δ) ppm	¹ H Chemical Shift (δ) ppm (Multiplicity, J in Hz)
3 14.1 0.95 (s) 4 34.2 - 5 56.4 1.85 (m) 6 35.1 1.65 (m), 1.95 (m) 7 26.9 1.45 (m), 1.75 (m) 8 44.1 - 9 40.9 2.35 (m) 10 45.2 - 11 19.8 1.15 (s) 12 202.1 - 13 125.4 5.85 (d, 10.0) 14 159.8 7.05 (d, 10.0) 15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5) 16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	1	78.1	3.28 (d, 9.5)
4 34.2 - 5 56.4 1.85 (m) 6 35.1 1.65 (m), 1.95 (m) 7 26.9 1.45 (m), 1.75 (m) 8 44.1 - 9 40.9 2.35 (m) 10 45.2 - 11 19.8 1.15 (s) 12 202.1 - 13 125.4 5.85 (d, 10.0) 14 159.8 7.05 (d, 10.0) 15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5) 16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	2	41.8	2.15 (m)
5 56.4 1.85 (m) 6 35.1 1.65 (m), 1.95 (m) 7 26.9 1.45 (m), 1.75 (m) 8 44.1 - 9 40.9 2.35 (m) 10 45.2 - 11 19.8 1.15 (s) 12 202.1 - 13 125.4 5.85 (d, 10.0) 14 159.8 7.05 (d, 10.0) 15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5) 16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	3	14.1	0.95 (s)
6 35.1 1.65 (m), 1.95 (m) 7 26.9 1.45 (m), 1.75 (m) 8 44.1 - 9 40.9 2.35 (m) 10 45.2 - 11 19.8 1.15 (s) 12 202.1 - 13 125.4 5.85 (d, 10.0) 14 159.8 7.05 (d, 10.0) 15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5) 16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	4	34.2	-
7 26.9 1.45 (m), 1.75 (m) 8 44.1 - 9 40.9 2.35 (m) 10 45.2 - 11 19.8 1.15 (s) 12 202.1 - 13 125.4 5.85 (d, 10.0) 14 159.8 7.05 (d, 10.0) 15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5) 16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	5	56.4	1.85 (m)
8 44.1 - 9 40.9 2.35 (m) 10 45.2 - 11 19.8 1.15 (s) 12 202.1 - 13 125.4 5.85 (d, 10.0) 14 159.8 7.05 (d, 10.0) 15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5) 16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	6	35.1	1.65 (m), 1.95 (m)
9 40.9 2.35 (m) 10 45.2 - 11 19.8 1.15 (s) 12 202.1 - 13 125.4 5.85 (d, 10.0) 14 159.8 7.05 (d, 10.0) 15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5) 16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	7	26.9	1.45 (m), 1.75 (m)
10 45.2 - 11 19.8 1.15 (s) 12 202.1 - 13 125.4 5.85 (d, 10.0) 14 159.8 7.05 (d, 10.0) 15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5) 16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	8	44.1	-
11 19.8 1.15 (s) 12 202.1 - 13 125.4 5.85 (d, 10.0) 14 159.8 7.05 (d, 10.0) 15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5) 16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	9	40.9	2.35 (m)
12 202.1 - 13 125.4 5.85 (d, 10.0) 14 159.8 7.05 (d, 10.0) 15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5) 16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	10	45.2	-
13 125.4 5.85 (d, 10.0) 14 159.8 7.05 (d, 10.0) 15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5) 16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	11	19.8	1.15 (s)
14 159.8 7.05 (d, 10.0) 15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5) 16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	12	202.1	-
15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5) 16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	13	125.4	5.85 (d, 10.0)
16 173.2 - 17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	14	159.8	7.05 (d, 10.0)
17 50.8 3.70 (s) 18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	15	33.8	2.55 (d, 12.5), 2.85 (d, 12.5)
18 21.5 1.25 (s) 19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	16	173.2	-
19 26.1 1.05 (s) 20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	17	50.8	3.70 (s)
20 124.5 - 21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	18	21.5	1.25 (s)
21 138.9 7.35 (br s) 22 110.1 6.30 (br s)	19	26.1	1.05 (s)
22 110.1 6.30 (br s)	20	124.5	-
	21	138.9	7.35 (br s)
23 142.8 7.38 (br s)	22	110.1	6.30 (br s)
	23	142.8	7.38 (br s)



28	170.5	-
29	21.1	1.20 (s)
30	16.5	0.90 (s)
OMe	51.8	3.65 (s)

Data adapted from Kigodi et al., Journal of Natural Products, 1989.

High-Resolution Mass Spectrometry (HR-MS)

While a specific public-domain high-resolution mass spectrum for **28-Deoxonimbolide** is not readily available, the expected theoretical exact mass can be calculated from its molecular formula, $C_{27}H_{32}O_6$.

Table 2: High-Resolution Mass Spectrometry Data for 28-Deoxonimbolide

Parameter	Value
Molecular Formula	C27H32O6
Theoretical Exact Mass	452.21988874 Da
Expected [M+H]+	453.22719 Da
Expected [M+Na]+	475.20913 Da

Infrared (IR) Spectroscopy

Specific IR spectral data for **28-Deoxonimbolide** is not widely published. However, based on its known structure, the following characteristic absorption bands can be anticipated.

Table 3: Predicted Infrared (IR) Absorption Bands for 28-Deoxonimbolide



Functional Group	Expected Wavenumber (cm ⁻¹)
C=O (ester)	~1735
C=O (α,β-unsaturated ketone)	~1670
C=C (alkene)	~1640
C-O (ether/ester)	~1250-1000
C-H (sp³ and sp²)	~3100-2850

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Protocol 1: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified 28-Deoxonimbolide in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton NMR.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.



- 2D NMR (Optional but Recommended): To confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.
- Data Processing: Process the raw data using appropriate NMR software. This includes
 Fourier transformation, phase correction, baseline correction, and referencing the spectra to
 the TMS signal (0.00 ppm for both ¹H and ¹³C).

Protocol 2: High-Resolution Mass Spectrometry (HR-MS)

- Sample Preparation: Prepare a dilute solution of 28-Deoxonimbolide (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Acquisition:
 - Infuse the sample solution into the ESI source.
 - Operate the instrument in positive ion mode to detect protonated molecules ([M+H]+) or sodium adducts ([M+Na]+).
 - Set the mass range to scan from m/z 100 to 1000.
- Data Analysis: Process the acquired data to determine the accurate mass of the molecular ion peak. Use the accurate mass to calculate the elemental composition and confirm that it matches the molecular formula of 28-Deoxonimbolide.

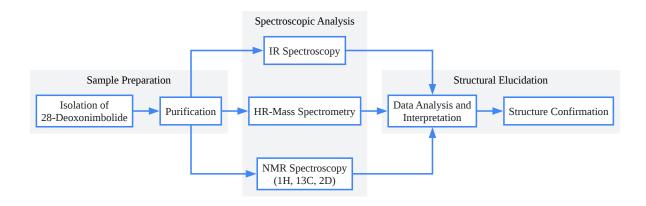
Protocol 3: Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by
dissolving a small amount of the compound in a volatile solvent and allowing the solvent to
evaporate. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with
dry KBr powder and pressing it into a disc.



- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - o Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
- Data Analysis: Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in 28-Deoxonimbolide.

Experimental Workflow



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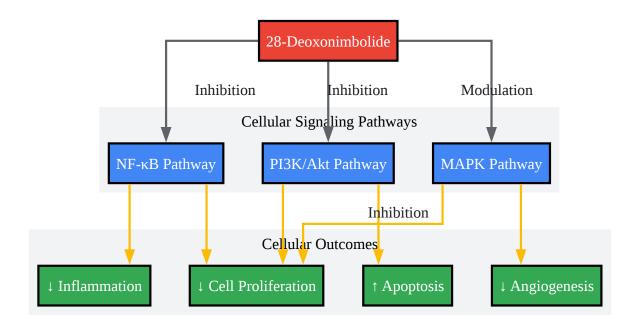
Caption: Experimental workflow for the structural elucidation of **28-Deoxonimbolide**.

Biological Activity and Potential Signaling Pathways

28-Deoxonimbolide, like other nimbolide analogs, has been investigated for its anti-inflammatory and anticancer properties.[2] Studies on nimbolide and related compounds suggest that their biological effects are mediated through the modulation of key cellular



signaling pathways that are often dysregulated in cancer. These include the NF-kB, PI3K/Akt, and MAPK pathways. A simplified representation of the potential signaling pathways modulated by **28-Deoxonimbolide** is presented below.



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Caption: Potential signaling pathways modulated by **28-Deoxonimbolide**.

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References

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